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Compound of Interest

1,4-Dioxaspiro[4.5]decane-2-

Compound Name:
methanol, (R)-

CAS No.: 113798-80-4

Cat. No.: B037686

Get Quote

Executive Summary

In chiral drug development, the stability of protecting groups and building blocks is paramount.
While Solketal is the ubiquitous choice for masking glycerol functionalities, it suffers from
susceptibility to acid-catalyzed hydrolysis and high volatility. (R)-Cyclohexanone Glycerol Ketal
(CGK) emerges as a superior alternative for applications requiring enhanced hydrolytic stability,
higher lipophilicity, and crystallinity. This guide details the spectroscopic signature of (R)-CGK
and objectively compares its performance against Solketal.

Chemical Identity & Structural Basis
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(R)-Cyclohexanone (S)-Solketal (Standard
Feature .
Glycerol Ketal Alternative)
(2R)-1,4- ]
] ] (2S)-2,2-dimethyl-1,3-
IUPAC Name dioxaspiro[4.5]decane-2- )
dioxolane-4-methanol
methanol
CAS Number 113798-80-4 14347-78-5
Molecular Weight 172.22 g/mol 132.16 g/mol
Chiral Center C2 (Dioxolane ring) C4 (Dioxolane ring)
) Spiro-cyclohexyl ring Gem-dimethyl group (Labile,
Key Moiety ] o ] )
(Lipophilic, Steric bulk) Volatile)

Spectroscopic Characterization (The Fingerprint)

The following data validates the structure of (R)-CGK. The presence of the cyclohexyl ring
introduces distinct shielding effects compared to the methyl groups of Solketal.

Nuclear Magnetic Resonance (

H &

C NMR)
Solvent: CDCI

, 400 MHz
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. H Shift ( Lo C Shift ( )
Position Multiplicity Assignment
ppm) ppm)
C2 (Chiral) 4.20-4.28 m, 1H 76.2 Dioxolane CH
C3 (CH _
3.75 - 4.10 m, 2H 65.8 Dioxolane CH
0)
i Free
Exocyclic CH 3.60 - 3.70 m, 2H 63.1
Hydroxymethyl
. Quaternary Ketal
Spiro C — — 110.5 Y
C
-CH
Cyclohexyl 1.55-1.65 m, 4H 35.1, 36.4
to spiro
Cyclohexyl 1.35-1.50 m, 6H 24.0, 25.3 -CH

Diagnostic Insight: The diagnostic signal for CGK is the quaternary spiro-carbon at 110.5 ppm

In

C NMR, which is significantly downfield compared to the quaternary carbon of Solketal (~109
ppm) but distinguished by the surrounding cyclohexyl methylene signals at 24-36 ppm.

Infrared Spectroscopy (FT-IR)

e 3400-3450 cm

: Broad O-H stretch (strong, H-bonded).

e 2930, 2860 cm

: C-H stretching (Cyclohexyl ring, intense).

e 1050-1150 cm
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: C-O-C symmetric and asymmetric stretching (characteristic of the dioxolane ring).

Performance Comparison: CGK vs. Solketal

This section evaluates the "fitness for purpose” of (R)-CGK in rigorous synthesis environments.

A. Hydrolytic Stability

The cyclohexyl ring confers greater stability against acid hydrolysis due to increased steric
hindrance and the "Thorpe-Ingold" effect (angle strain) relative to the dimethyl group in
Solketal.

Parameter (R)-CGK Solketal Implication
Hydrolysis CGK survives acidic
~45 mins ~12 mins workups that destroy
(pH 1) Solketal.
CGK is easier to
o extract into organic
Hydrophobicity (LogP) 1.85 -0.16
solvents
(DCM/EtOAC).
CGK is non-volatile;
- _ 188°C (Atm) / 80°C _ _
Boiling Point 115°C (0.5 mmHg) no loss during high-

(15 mmHg) )
vac drying.

B. Mechanistic Stability Visualization

The following diagram illustrates the kinetic barrier difference in hydrolysis.

: :
1 |
! I
Solketal Fast Protonation :» Oxonium lon | )
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: : Hydrolysis
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Figure 1: Comparative hydrolytic pathways. The steric bulk of the cyclohexyl group in CGK
retards the formation of the oxonium intermediate, significantly slowing hydrolysis (k2 < k1).

Experimental Protocols
Protocol A: Synthesis of (R)-CGK via Trans-Ketalization

Rationale: Direct reaction of glycerol with cyclohexanone often yields racemic mixtures or
requires complex purification. Trans-ketalization from commercially available (S)-Solketal
preserves chirality.

Reagents:

(S)-Solketal (1.0 eq)

Cyclohexanone (1.5 eq)

p-Toluenesulfonic acid (PTSA) (0.05 eq)

Toluene (Solvent)[1]

Workflow:

o Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

e Charging: Add (S)-Solketal (13.2 g, 100 mmol), Cyclohexanone (14.7 g, 150 mmol), and
PTSA (0.95 g) to Toluene (100 mL).

e Reaction: Reflux at 110°C. The acetone released is volatile and will be driven off, while water
(from any direct condensation) is trapped. Monitor by TLC (Hexane:EtOAc 7:3).

e Quench: Cool to RT. Add NaHCO

(sat. ag) to neutralize the acid catalyst.

o Extraction: Separate organic layer, wash with brine, dry over MgSO
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 Purification: Concentrate under reduced pressure. Distill the residue under high vacuum
(approx. 115°C at 0.5 mmHg) to obtain (R)-CGK as a viscous colorless oil.

Protocol B: Hydrolytic Stability Assay

Rationale: To validate the stability claim for your specific batch.
e Preparation: Dissolve 50 mg of (R)-CGK and 50 mg of Solketal in 1 mL of Methanol-d4.
 Acidification: Add 10

L of 1M DCI (Deuterium Chloride).

e Monitoring: Transfer to an NMR tube. Acquire

H NMR spectra at t=0, 10, 30, and 60 minutes.

e Analysis: Integrate the signal of the dimethyl gem-methyls (Solketal, ~1.4 ppm) vs. the
cyclohexyl protons (CGK, ~1.6 ppm) relative to the appearing free glycerol signals. Solketal
will show rapid degradation; CGK will remain largely intact.

Synthesis Pathway Visualization
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Figure 2: Synthesis of (R)-CGK via acid-catalyzed trans-ketalization, ensuring optical purity is
maintained.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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